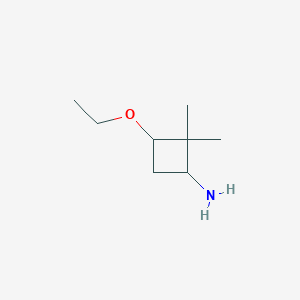
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone
Overview
Description
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone (hereinafter referred to as CFPP) is a novel compound that has been studied extensively in recent years. CFPP is a small molecule that has been found to have a wide range of potential applications in scientific research. It has been found to have potential use in the treatment of various diseases, as well as in the development of new drugs.
Scientific Research Applications
Analytical Methods in Environmental and Health Studies : Various studies detail the methodologies for analyzing the presence and impact of chemical compounds in the environment and biological systems. For example, research on parabens and their occurrence, fate, and behavior in aquatic environments sheds light on the environmental impact of commonly used preservatives, highlighting the need for monitoring and assessing the effects of synthetic chemicals on ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Photochemistry and Chemical Synthesis : Another area of interest is the study of photochromic activities in chemicals, such as ortho-nitrobenzylpyridines, which have applications in photon-based electronics due to their favorable properties, including solid-state photochromic activity and polystability (Naumov, 2006). This illustrates the ongoing research into chemical compounds for potential technological applications.
Environmental Toxicology and Health Risks : Studies also focus on the health and environmental risks associated with chemical compounds, including those used in industrial processes and consumer products. For instance, research on the environmental and health risks of novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFAS) emphasizes the importance of understanding the toxicity and environmental behavior of new chemical compounds before widespread use (Wang et al., 2019).
Pharmacology and Biological Applications : The pharmacological properties of compounds, including their neuroprotective and behavioral properties, are crucial in drug discovery and development. Research into compounds like flupirtine demonstrates the potential therapeutic benefits and mechanisms of action, underscoring the importance of chemical research in medical applications (Schuster et al., 1998).
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-4-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-2-1-3-16(20)13(15)10-14-17(23)6-9-22(18(14)24)11-12-4-7-21-8-5-12/h1-9,23H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHIVOECRZCMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CC3=CC=NC=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1463932.png)








![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)


